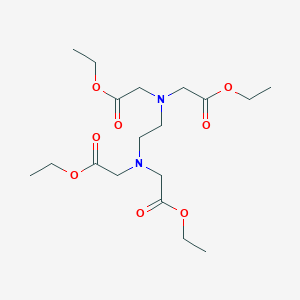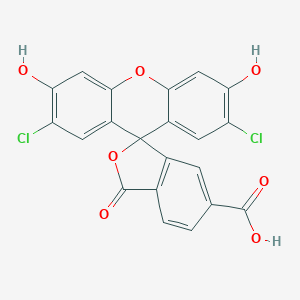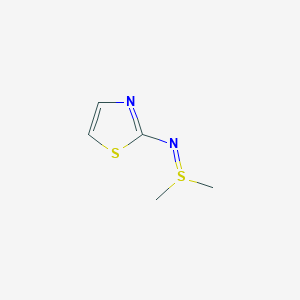
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane, also known as DTTS, is a sulfur-containing compound that has gained attention in scientific research due to its potential applications in various fields. This compound has a unique structure that makes it an interesting target for synthesis and investigation.
作用機序
The mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is not fully understood. However, it is believed that Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane may exert its biological activity through the generation of reactive sulfur species. These species may then interact with cellular targets, leading to the observed biological effects.
生化学的および生理学的効果
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been shown to exhibit anticancer activity in vitro. It has been demonstrated to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins. Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has also been shown to inhibit tumor growth in vivo in animal models.
実験室実験の利点と制限
One advantage of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane in lab experiments is its relatively simple synthesis method. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has shown promising biological activity, making it a potentially useful tool for investigating various biological processes. However, one limitation of using Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane is its potential toxicity. As with any chemical compound, proper safety precautions should be taken when handling Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane.
将来の方向性
There are several future directions for research on Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane. One potential area of investigation is the development of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane-based anticancer drugs. Additionally, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further investigated for its potential applications in materials science and catalysis. Finally, the mechanism of action of Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane could be further elucidated to better understand its biological effects.
合成法
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane can be synthesized through the reaction of 2-aminothiazole and dimethylsulfide in the presence of a catalyst such as iodine or copper(II) sulfate. The reaction yields a yellow-orange solid that can be purified through recrystallization.
科学的研究の応用
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential applications in various fields such as materials science, organic synthesis, and medicinal chemistry. In materials science, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a precursor for the synthesis of metal sulfide nanoparticles. In organic synthesis, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been used as a ligand for catalytic reactions. In medicinal chemistry, Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane has been investigated for its potential as an anticancer agent.
特性
CAS番号 |
149733-00-6 |
|---|---|
製品名 |
Dimethyl(1,3-thiazol-2-ylimino)-lambda4-sulfane |
分子式 |
C5H8N2S2 |
分子量 |
160.3 g/mol |
IUPAC名 |
dimethyl(1,3-thiazol-2-ylimino)-λ4-sulfane |
InChI |
InChI=1S/C5H8N2S2/c1-9(2)7-5-6-3-4-8-5/h3-4H,1-2H3 |
InChIキー |
UPAZJYWZTRDBJF-UHFFFAOYSA-N |
SMILES |
CS(=NC1=NC=CS1)C |
正規SMILES |
CS(=NC1=NC=CS1)C |
同義語 |
Sulfilimine, S,S-dimethyl-N-2-thiazolyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



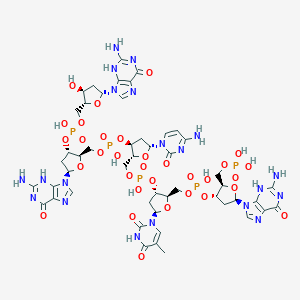
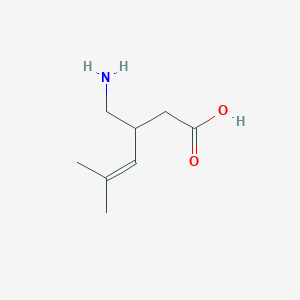
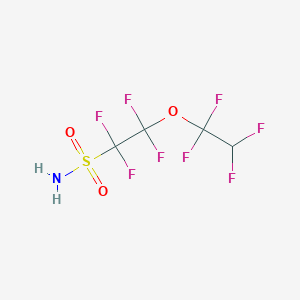

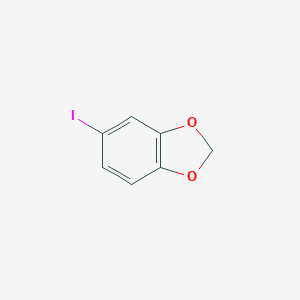

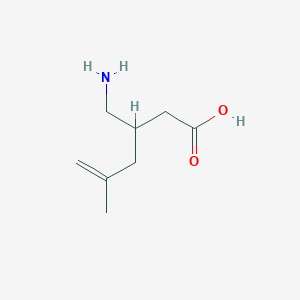


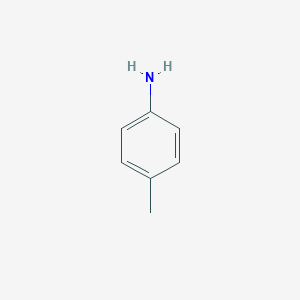
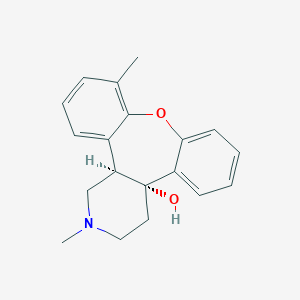
![1-Ethyl-3,6-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B134595.png)
